Isofuranodiene
Overview
Description
Synthesis Analysis
Isofuranodiene is isolated from the essential oil of Smyrnium olusatrum (Apiaceae), also known as wild celery . The isolation process involves the crystallization of the essential oil .Molecular Structure Analysis
The molecular formula of Isofuranodiene is C15H20O . Its average mass is 216.319 Da and its monoisotopic mass is 216.151413 Da .Chemical Reactions Analysis
Isofuranodiene is a thermosensitive molecule that undergoes Cope rearrangement, giving the less active isomer curzerene . To stabilize it chemically, isofuranodiene is encapsulated in stable microemulsions at two concentrations (ME 750: 0.75%, ME 375: 0.375%) .Physical And Chemical Properties Analysis
Isofuranodiene has a density of 0.9±0.1 g/cm3, a boiling point of 309.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol and its flash point is 137.1±6.1 °C .Scientific Research Applications
Mosquito Larvicidal Agent
- Isofuranodiene has been evaluated for its potential as a botanical insecticide, particularly against mosquito larvae. Encapsulation in microemulsions enhances its effectiveness and stability, showing significant larval mortality and decreased adult mosquito emergence. Importantly, it exhibits minimal impact on non-target organisms like Daphnia magna (water flea) and Eisenia fetida (earthworm) (Pavela et al., 2019).
Anticancer Activity
- Isofuranodiene shows promise as an antiproliferative agent. Its interactions with silver(I) and copper(II) ions were found to stabilize its chemical structure, enhancing its biological activities against human tumor cell lines. It also demonstrates inhibitory effects on DHFR (DiHydroFolateReductase) from Escherichia coli (Maggi et al., 2017).
Delivery Vectors for Enhanced Activity
- The encapsulation of isofuranodiene in nanostructured liquid crystalline particles has been shown to preserve its structure and enhance its anticancer activity, particularly in breast cancer cell lines (Pisani et al., 2020).
Insecticidal Properties
- Isofuranodiene displays insecticidal properties, evidenced by its toxicity against stored-product insects like the larger grain borer and the khapra beetle. It demonstrates potential as a green tool for pest control (Kavallieratos et al., 2020).
Protective Effects on Liver Injury
- In a study with rats, isofuranodiene showed a protective effect against d-galactosamine/lipopolysaccharide-induced liver injury. This suggests its potential as a functionalfood ingredient for the prevention and treatment of liver diseases (Li et al., 2016).
Neuroprotective Agent
- Isofuranodiene has been identified as a neuritogenic compound, stimulating neuritogenesis in rat neuronal cells. This suggests its potential as a neurotrophic and neuroprotective agent, warranting further investigation for protection against neurodegenerative diseases (Mustafa et al., 2016).
Antiprotozoal Activity
- The essential oils of Smyrnium olusatrum, particularly isofuranodiene, have shown inhibitory effects against Trypanosoma brucei, the parasite causing human African trypanosomiasis (HAT). Isofuranodiene exhibited significant and selective inhibitory activity, suggesting its potential application as an antiprotozoal agent (Petrelli et al., 2017).
Stroke Protective Effects
- A study on rats demonstrated that pre-treatment with isofuranodiene significantly reduced inflammatory responses and oxidative stress in a model of ischemic stroke. This highlights its potential as a lead compound for new treatments of brain ischemia (Yousefi-Manesh et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHYHOJPKFEK-ADUATRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isofuranodiene | |
CAS RN |
19912-61-9, 57566-47-9 | |
Record name | Furanodiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofuranodiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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